[Orn5]-URP acetate [Orn5]-URP acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19758462
InChI: InChI=1S/C48H62N10O10S2.C2H4O2/c1-26(2)40(48(67)68)58-47(66)39-25-70-69-24-38(56-41(60)27(3)50)46(65)54-35(20-28-10-5-4-6-11-28)43(62)55-37(22-30-23-51-33-13-8-7-12-32(30)33)45(64)52-34(14-9-19-49)42(61)53-36(44(63)57-39)21-29-15-17-31(59)18-16-29;1-2(3)4/h4-8,10-13,15-18,23,26-27,34-40,51,59H,9,14,19-22,24-25,49-50H2,1-3H3,(H,52,64)(H,53,61)(H,54,65)(H,55,62)(H,56,60)(H,57,63)(H,58,66)(H,67,68);1H3,(H,3,4)/t27-,34-,35-,36-,37-,38-,39?,40-;/m0./s1
SMILES:
Molecular Formula: C50H66N10O12S2
Molecular Weight: 1063.3 g/mol

[Orn5]-URP acetate

CAS No.:

Cat. No.: VC19758462

Molecular Formula: C50H66N10O12S2

Molecular Weight: 1063.3 g/mol

* For research use only. Not for human or veterinary use.

[Orn5]-URP acetate -

Specification

Molecular Formula C50H66N10O12S2
Molecular Weight 1063.3 g/mol
IUPAC Name acetic acid;(2S)-2-[[(7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C48H62N10O10S2.C2H4O2/c1-26(2)40(48(67)68)58-47(66)39-25-70-69-24-38(56-41(60)27(3)50)46(65)54-35(20-28-10-5-4-6-11-28)43(62)55-37(22-30-23-51-33-13-8-7-12-32(30)33)45(64)52-34(14-9-19-49)42(61)53-36(44(63)57-39)21-29-15-17-31(59)18-16-29;1-2(3)4/h4-8,10-13,15-18,23,26-27,34-40,51,59H,9,14,19-22,24-25,49-50H2,1-3H3,(H,52,64)(H,53,61)(H,54,65)(H,55,62)(H,56,60)(H,57,63)(H,58,66)(H,67,68);1H3,(H,3,4)/t27-,34-,35-,36-,37-,38-,39?,40-;/m0./s1
Standard InChI Key FVCRIQXAAODOBH-UDASWGERSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@H]1CSSCC(NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCN)CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)O)N.CC(=O)O
Canonical SMILES CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(C)N.CC(=O)O

Introduction

Chemical and Pharmacological Properties

Molecular Characteristics

[Orn5]-URP acetate (CAS No. 782485-03-4) is a peptide-based compound with the molecular formula C50H66N10O12S2 and a molecular weight of 1063.25 g/mol . The presence of sulfur atoms in its structure suggests the involvement of disulfide bonds, which are critical for maintaining conformational stability and biological activity. The acetate form enhances solubility in aqueous solutions, facilitating its use in experimental settings.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC50H66N10O12S2
Molecular Weight1063.25 g/mol
CAS Number782485-03-4 (free base)
SolubilitySoluble in DMSO, methanol
Purity≥98% (HPLC)

Pharmacological Profile

[Orn5]-URP acetate exhibits no agonist activity at the UT receptor, distinguishing it from other modulators of the Urotensin-II system . Its antagonistic efficacy (pEC50 = 7.24) has been validated in multiple in vitro models, including rat cortical astrocytes, where it completely blocks Urotensin-II-induced calcium signaling . The compound’s selectivity minimizes off-target effects, making it preferable for mechanistic studies.

Mechanisms of Action

Receptor Antagonism

The UT receptor, a G protein-coupled receptor (GPCR), mediates the effects of Urotensin-II, one of the most potent vasoconstrictors identified in mammals . [Orn5]-URP acetate binds competitively to the UT receptor, preventing Urotensin-II from activating downstream signaling pathways such as calcium mobilization and MAP kinase activation . This antagonism is reversible and concentration-dependent, as demonstrated in radioligand binding assays .

Signaling Pathways

By inhibiting UT receptor activity, [Orn5]-URP acetate modulates several critical pathways:

  • Cardiovascular Regulation: Blocks Urotensin-II-induced vasoconstriction and vascular smooth muscle proliferation, which are implicated in hypertension and atherosclerosis.

  • Fibrosis: Attenuates Urotensin-II-driven collagen deposition in cardiac and renal tissues, offering insights into antifibrotic therapies .

  • Inflammation: Suppresses pro-inflammatory cytokine release in models of chronic inflammation, suggesting utility in conditions like asthma and arthritis.

Therapeutic Applications

Fibrotic Disorders

Urotensin-II promotes fibrosis via TGF-β1 activation and extracellular matrix remodeling. [Orn5]-URP acetate’s ability to inhibit these processes has been demonstrated in hepatic and pulmonary fibrosis models, where it reduces collagen accumulation by up to 40% compared to controls .

Table 2: Antifibrotic Efficacy in Preclinical Models

ModelOutcomeDose Range
Rat Cardiac Fibrosis35% reduction in collagen1–10 mg/kg/day
Mouse Liver Fibrosis40% inhibition of TGF-β15–20 mg/kg/day

Synthesis and Stability

Synthetic Methodology

[Orn5]-URP acetate is synthesized via solid-phase peptide synthesis (SPPS), employing Fmoc chemistry to sequentially add protected amino acids to a resin-bound chain. Key steps include:

  • Coupling: Isobutylchloroformate activates carboxyl groups for amide bond formation.

  • Deprotection: Trifluoroacetic acid removes Fmoc groups after each residue addition.

  • Cleavage: The peptide is released from the resin and purified via reverse-phase HPLC.

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